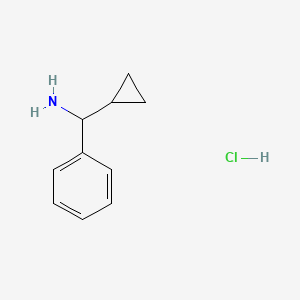

1-Cyclopropyl-1-phenylmethanamine hydrochloride

Descripción general

Descripción

1-Cyclopropyl-1-phenylmethanamine hydrochloride is a synthetic compound that belongs to the class of amphetamine-type stimulants. It is known for its potent central nervous system stimulant properties. The molecular formula of this compound is C10H14ClN, and it has a molecular weight of 183.68 g/mol.

Métodos De Preparación

The preparation of 1-Cyclopropyl-1-phenylmethanamine hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of phenylcyclopropene with ammonia gas in the presence of a catalyst to form the desired compound . Another scalable synthesis method involves the Curtius degradation of the corresponding carboxylic acid to furnish the N-Boc-protected amine, which is then deprotected with hydrogen chloride in diethyl ether to yield the hydrochloride salt .

Análisis De Reacciones Químicas

1-Cyclopropyl-1-phenylmethanamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Cancer Treatment

1-Cyclopropyl-1-phenylmethanamine hydrochloride has been investigated for its potential use in treating various types of cancer. Research indicates that compounds similar to this compound can inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD), which plays a crucial role in cellular energy metabolism and signaling. Inhibiting NAMPT can lead to the suppression of cancer cell proliferation in various cancers, including leukemia, lymphoma, and solid tumors .

Enzyme Interactions

Due to its chiral nature, this compound is utilized in studies involving enzyme interactions and receptor binding assays. This characteristic allows researchers to explore how the compound interacts with biological targets at a molecular level . Such studies can provide insights into the compound's mechanism of action and its potential therapeutic effects.

Toxicological Studies

The compound has been classified under several hazard categories, indicating its potential toxicity if misused. It is categorized as harmful if swallowed and causes skin irritation, which underscores the importance of safety protocols during research and application . Understanding these toxicological profiles is crucial for developing safe pharmaceutical formulations.

Industrial Applications

In addition to its pharmaceutical applications, this compound may find utility in organic synthesis processes. Its properties make it suitable as an organic buffer in biochemical applications, facilitating various reactions in laboratory settings .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-1-phenylmethanamine hydrochloride involves its interaction with the central nervous system. It acts by increasing the release of neurotransmitters such as dopamine and norepinephrine, leading to heightened alertness and stimulation. The compound targets specific molecular pathways and receptors in the brain, contributing to its stimulant effects .

Comparación Con Compuestos Similares

1-Cyclopropyl-1-phenylmethanamine hydrochloride can be compared with other similar compounds, such as:

Amphetamine: Both compounds are central nervous system stimulants, but this compound has a unique cyclopropyl group that may influence its pharmacological properties.

Methamphetamine: Similar to amphetamine, methamphetamine is a potent stimulant, but it differs in its chemical structure and potency.

Phenylpropanolamine: This compound is also a stimulant, but it has a different mechanism of action and is used for different therapeutic purposes. The uniqueness of this compound lies in its specific chemical structure, which may offer distinct advantages in certain research and therapeutic applications.

Actividad Biológica

1-Cyclopropyl-1-phenylmethanamine hydrochloride, also known as cyclopropyl(phenyl)methanamine hydrochloride, is a compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article provides an in-depth exploration of its biological activity, including its interactions with various biological targets, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₃N·HCl

- Molecular Weight : 183.678 g/mol

- CAS Number : 39959-72-3

The compound features a cyclopropyl group attached to a phenyl ring and is available in hydrochloride form, which enhances its solubility in aqueous environments, making it suitable for biochemical applications .

This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. The following mechanisms have been identified:

- Receptor Binding : The compound shows affinity for various neurotransmitter receptors, which may influence neurotransmission and behavioral responses. For example, it may interact with serotonin and dopamine receptors, potentially affecting mood and cognition .

- Enzyme Modulation : It has been observed to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can alter the metabolic pathways of other compounds, leading to significant pharmacokinetic implications .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

- Antidepressant Effects : Research indicates that the compound may exhibit antidepressant-like effects in animal models by modulating serotonin levels in the brain .

- Cognitive Enhancement : Preliminary findings suggest that it may enhance cognitive function, possibly through its action on dopaminergic pathways .

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Anxiety Models : In a controlled study involving rodents subjected to anxiety-inducing conditions, administration of the compound resulted in reduced anxiety-like behaviors compared to controls. The mechanism was linked to increased serotonin receptor activity .

- Cognitive Function Assessment : Another study assessed the impact of this compound on learning and memory tasks. Results demonstrated improved performance in maze tests, suggesting cognitive-enhancing properties that warrant further investigation .

Comparative Analysis

The following table summarizes key findings from various studies on this compound compared to similar compounds:

Propiedades

IUPAC Name |

cyclopropyl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUNRTDRPMOQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484005 | |

| Record name | 1-cyclopropyl-1-phenylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39959-72-3 | |

| Record name | Benzenemethanamine, α-cyclopropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39959-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-cyclopropyl-1-phenylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.